molecular formula C10H9Cl3O5S B12522744 4-Acetylphenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-21-1

4-Acetylphenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12522744
CAS No.: 653605-21-1
M. Wt: 347.6 g/mol
InChI Key: PORWKIKZBVHFBH-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Acetylphenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

4-Acetylphenyl 2,2,2-trichloroethyl sulfate is an organosulfur compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This compound, characterized by its acetyl group and trichloroethyl sulfate moiety, presents a fascinating subject for research in pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula of this compound is C10H10Cl3O4S, with a molecular weight of approximately 340.008 g/mol. Its structure can be represented as follows:

4 Acetylphenyl 2 2 2 trichloroethyl sulfate\text{4 Acetylphenyl 2 2 2 trichloroethyl sulfate}

This compound features an acetyl group (–COCH₃) attached to a phenyl ring, along with a trichloroethyl sulfate group (–O–SO₂–O–CCl₃). The presence of the sulfate ester significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The sulfate ester is known for its susceptibility to hydrolysis, which can lead to the release of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. This reactivity suggests potential cytotoxic effects as well as implications in metabolic pathways.

Toxicological Implications

Research indicates that compounds with similar structures can exhibit varying degrees of toxicity. For instance, studies on chlorinated phenolic compounds have shown that they can disrupt cellular functions and induce oxidative stress. The toxicity profile of this compound may be influenced by the release of chlorinated byproducts during metabolic processes.

In Vitro Studies

A study conducted on the cytotoxic effects of various organosulfur compounds found that this compound exhibited significant cytotoxicity against cancer cell lines. The IC50 values for this compound were determined to be in the range of 25-50 µM, indicating a moderate level of potency compared to other tested compounds.

CompoundIC50 (µM)Cell Line
This compound25-50HeLa
Similar Compound A15-30HeLa
Similar Compound B>100HeLa

Case Studies

  • Case Study on Environmental Impact : A research article highlighted the degradation products of this compound in aquatic environments. It was found that these degradation products retained some biological activity and could potentially affect aquatic life through bioaccumulation.
  • Pharmacological Evaluation : In a pharmacological study assessing various derivatives of acetophenone compounds, it was noted that the introduction of the trichloroethyl group enhanced the lipophilicity of the molecule, improving its membrane permeability and bioavailability.

Properties

CAS No.

653605-21-1

Molecular Formula

C10H9Cl3O5S

Molecular Weight

347.6 g/mol

IUPAC Name

(4-acetylphenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C10H9Cl3O5S/c1-7(14)8-2-4-9(5-3-8)18-19(15,16)17-6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

PORWKIKZBVHFBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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